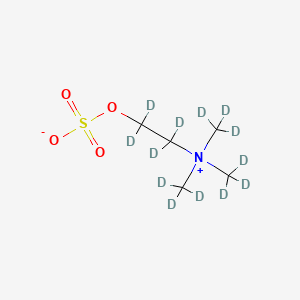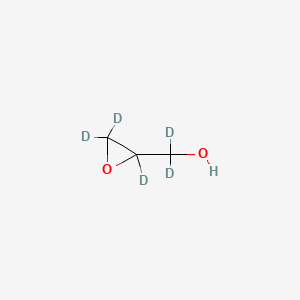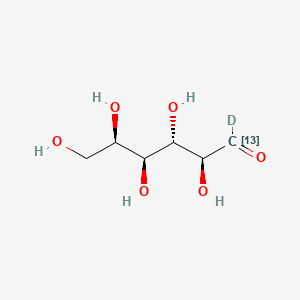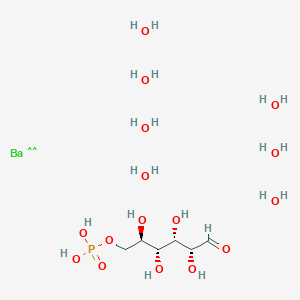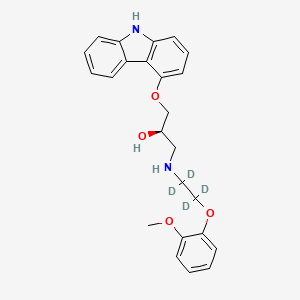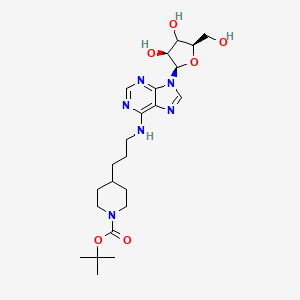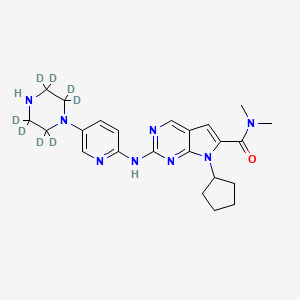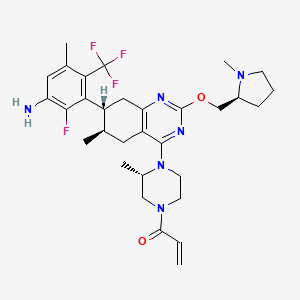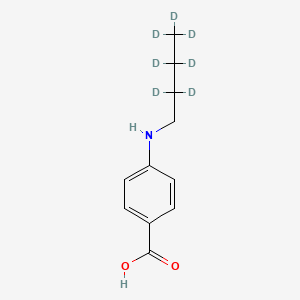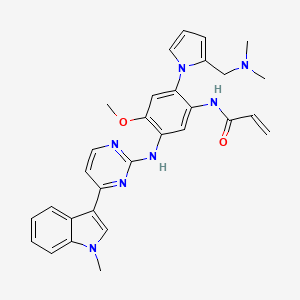![molecular formula C45H80NaO10P B12402849 sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate: is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes multiple hydroxyl groups, a phosphate group, and a long-chain polyunsaturated fatty acid ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate involves multiple steps. The process typically starts with the preparation of the glycerol backbone, followed by the esterification of the hydroxyl groups with the respective fatty acids. The final step involves the phosphorylation of the glycerol backbone to introduce the phosphate group .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pH, is crucial to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of complex lipids and phospholipids.
- Studied for its reactivity and stability under various conditions .
Biology:
- Investigated for its role in cell membrane structure and function.
- Used in studies related to lipid metabolism and signaling pathways.
Medicine:
- Potential applications in drug delivery systems due to its amphiphilic nature.
- Studied for its anti-inflammatory and neuroprotective properties.
Industry:
- Used in the formulation of specialized lubricants and surfactants.
- Potential applications in the development of biodegradable materials.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with cell membranes. The long-chain polyunsaturated fatty acid ester allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The phosphate group can participate in signaling pathways by acting as a substrate for kinases and phosphatases.
Vergleich Mit ähnlichen Verbindungen
- Sodium;2,3-dihydroxypropyl [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] phosphate
- Sodium;2,3-dihydroxypropyl [(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-hexadecanoyloxypropyl] phosphate
Uniqueness:
- The presence of deuterium atoms in sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate makes it unique. Deuterium substitution can enhance the stability and alter the metabolic pathways of the compound.
Eigenschaften
Molekularformel |
C45H80NaO10P |
|---|---|
Molekulargewicht |
840.1 g/mol |
IUPAC-Name |
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C45H81O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-45(49)55-43(41-54-56(50,51)53-39-42(47)38-46)40-52-44(48)36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2;/h11,13,17,19,21-22,25,27,42-43,46-47H,3-10,12,14-16,18,20,23-24,26,28-41H2,1-2H3,(H,50,51);/q;+1/p-1/b13-11-,19-17-,22-21-,27-25-;/t42?,43-;/m1./s1/i40D2,41D2,43D; |
InChI-Schlüssel |
ALWWLZWRUKXTRW-VVLHNYMNSA-M |
Isomerische SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


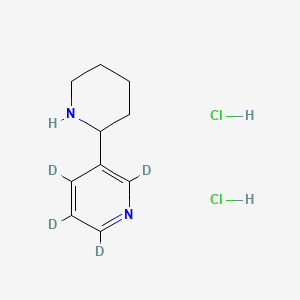
![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)
